molecular formula C20H11F2N3O5S3 B2681737 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate CAS No. 877643-12-4

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate

Cat. No. B2681737
CAS RN: 877643-12-4
M. Wt: 507.5
InChI Key: RQOKNYOMGGNUTF-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate is a useful research compound. Its molecular formula is C20H11F2N3O5S3 and its molecular weight is 507.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : This study describes the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles to yield derivatives with potential pharmacological properties (Mohareb et al., 2004).

  • Design and Synthesis of 2-Amino Benzo[d]thiazolyl Substituted Pyrazol-5-ones : This research focuses on the synthesis of novel analogs with promising antibacterial activity, highlighting the therapeutic potential of such compounds (Palkar et al., 2017).

  • Synthesis, Characterization, and Biological Activities of New Benzo[b]thiophene Derivatives : The study synthesizes new benzo[b]thiophene derivatives with demonstrated antibacterial, antifungal, and anti-inflammatory activities, suggesting their importance in medicinal chemistry (Isloor et al., 2010).

Chemical Structure and Properties Investigation

  • Thiadiazoline- and Pyrazoline-Based Carboxamides and Carbothioamides : Research on the synthesis of thiadiazoline and pyrazoline heterocycles and their inhibitory activities against nitric oxide synthase, providing insights into their potential pharmacological applications (Arias et al., 2018).

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides : This paper discusses the synthesis of pyrazole-thiophene-based amide derivatives and their structural features, including non-linear optical (NLO) properties and chemical reactivity descriptors, which could be relevant for materials science applications (Kanwal et al., 2022).

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2N3O5S3/c21-12-4-3-10(6-13(12)22)18(28)30-15-8-29-11(7-14(15)26)9-32-20-25-24-19(33-20)23-17(27)16-2-1-5-31-16/h1-8H,9H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOKNYOMGGNUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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